molecular formula C17H15F5O3 B3280798 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol CAS No. 722491-64-7

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol

Cat. No.: B3280798
CAS No.: 722491-64-7
M. Wt: 362.29 g/mol
InChI Key: TXJMFAMCXUVOIO-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol: is a fluorinated organic compound with the molecular formula C17H15F5O3. This compound is characterized by the presence of five fluorine atoms and two methoxyphenyl groups attached to a propanol backbone. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of pentafluoropropanol as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Industrially, the compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its fluorinated nature imparts unique properties such as chemical resistance and thermal stability, making it valuable in various applications.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The methoxyphenyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol with similar chemical properties but lacking the methoxyphenyl groups.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with six fluorine atoms, used in similar applications but with different reactivity and properties.

    2,2,3,3-Tetrafluoro-1-propanol: A related compound with four fluorine atoms, offering different chemical and physical properties.

Uniqueness: 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol stands out due to its combination of fluorine atoms and methoxyphenyl groups, which provide a unique balance of reactivity, stability, and bioavailability. This makes it particularly valuable in applications requiring high-performance materials and biologically active compounds.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5O3/c1-24-13-7-3-11(4-8-13)15(23,16(18,19)17(20,21)22)12-5-9-14(25-2)10-6-12/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMFAMCXUVOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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